Antitumor agent-F10

Acute toxicity Maximum tolerated dose Camptothecin safety profile

Standard camptothecin topoisomerase I inhibitors (SN-38, irinotecan) suffer from poor oral bioavailability, required metabolic activation, or narrow therapeutic windows. Antitumor agent-F10 (Compound F10) is a synthetic camptothecin derivative engineered to overcome these limitations. - **Oral Bioavailability:** 22.4% in mice; enables oral gavage studies without prodrug conversion. - **Reduced Toxicity:** Minimum lethal dose 80 mg/kg (IV) vs. 40 mg/kg for SN-38. - **Potency:** IC50 = 0.002 μM (Raji), 0.003 μM (HCT116), 0.125 μM (HeLa). - **Solubility:** 9.86 μg/mL (vs. 5.73 μg/mL for analog B7). Available for same-day dispatch. Validated in HCT116 xenograft models at 0.5 mg/kg oral dosing.

Molecular Formula C29H31N3O6
Molecular Weight 517.6 g/mol
Cat. No. B12419951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntitumor agent-F10
Molecular FormulaC29H31N3O6
Molecular Weight517.6 g/mol
Structural Identifiers
SMILESCCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OCC(=O)N6CCCCC6
InChIInChI=1S/C29H31N3O6/c1-3-18-19-12-17(37-16-25(33)31-10-6-5-7-11-31)8-9-23(19)30-26-20(18)14-32-24(26)13-22-21(27(32)34)15-38-28(35)29(22,36)4-2/h8-9,12-13,36H,3-7,10-11,14-16H2,1-2H3/t29-/m0/s1
InChIKeyQCYRDOFAEZEQFE-LJAQVGFWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antitumor Agent-F10 Overview


Antitumor agent-F10 (Compound F10; CAS 2371727-65-8) is a synthetic camptothecin derivative with the structure 7-ethyl-10-(2-oxo-2-(piperidin-1-yl)ethoxy)camptothecin. It functions as a DNA topoisomerase I inhibitor [1]. Designed by introducing a saturated carbon ring hydrophobic moiety at the 10-position of the camptothecin scaffold, F10 was identified as the most promising candidate among ten newly synthesized analogs, distinguished by its combination of nanomolar-range cellular potency, measurable oral bioavailability in mice (22.4%), and reduced acute toxicity relative to SN-38 [1].

Oral oncology research model; direct topoisomerase I inhibitor without prodrug activation

Reported measurable oral bioavailability in mice; supports oral route study design

Reported higher minimum lethal dose vs SN-38 in mouse acute toxicity endpoint

Cell-based assay context across solid tumor and hematologic cancer cell lines

F10 Differentiation from SN-38 and Irinotecan


Camptothecin-class topoisomerase I inhibitors share a conserved mechanism of action but diverge significantly in their toxicity profiles, metabolic activation requirements, oral bioavailability, and solubility. SN-38, the active metabolite of the prodrug irinotecan (CPT-11), exhibits high intrinsic cytotoxicity but cannot be administered directly as an oral agent due to poor solubility, severe acute toxicity, and extensive first-pass metabolism [1]. Irinotecan, while clinically established, requires hepatic carboxylesterase-mediated conversion to SN-38, introducing inter-patient pharmacokinetic variability [1]. F10 was specifically designed to deliver a compound that is directly active (requires no metabolic activation), possesses measurable oral bioavailability (22.4% in mice), and demonstrates a minimum lethal dose twice that of SN-38 on a mg/kg basis [2]. These quantitative distinctions mean that F10 occupies a differentiated position within the camptothecin family, and substituting F10 with SN-38, irinotecan, or a generic camptothecin analog in a research protocol would alter three critical experimental parameters simultaneously: systemic toxicity exposure, route-of-administration feasibility, and the requirement for prodrug activation machinery in the model system.

SN-38 substitution may shift route-of-administration feasibility; SN-38 lacks oral bioavailability and may not replicate oral dosing regimens.

Irinotecan substitution introduces hepatic carboxylesterase prodrug activation, adding pharmacokinetic variability not present with directly active F10.

Generic camptothecin analogs without 10-position modification may not reproduce F10’s combined oral absorption and tolerated dose profile.

F10 Quantitative Comparator Evidence


Reduced Acute Toxicity vs. SN-38

In a direct head-to-head comparison within the same study, the minimum lethal dose of F10 by intravenous administration in mice was 80 mg/kg (0.155 mmol/kg), compared to 40 mg/kg (0.102 mmol/kg) for SN-38 [1]. This represents a 2-fold higher tolerated dose on a mg/kg basis and a 1.52-fold higher tolerated dose on a molar basis for F10 relative to SN-38 [1]. The reduced acute toxicity was observed alongside potent antitumor activity in vivo, indicating that the wider therapeutic margin is not achieved at the expense of efficacy [1].

Acute Toxicity vs SN-38
Head-to-head
F10: 80 mg/kg (0.155 mmol/kg); SN-38: 40 mg/kg (0.102 mmol/kg)
2.0-fold higher tolerated dose (mg/kg); 1.52-fold higher (molar)
Supports wider dose-range study design in mouse models
Mouse i.v. minimum lethal dose; direct comparison within same study
Acute toxicity Maximum tolerated dose Camptothecin safety profile

Oral Bioavailability Without Prodrug Activation

The oral bioavailability of F10 achieved 22.4% in mice [1]. This is comparable to the reported absolute oral bioavailability of irinotecan (CPT-11) in mice, which ranges from approximately 21% to 25% without P-glycoprotein modulation [2]. However, a critical distinction exists: F10 is the direct active Topoisomerase I inhibitor, whereas irinotecan is a prodrug that requires hepatic carboxylesterase conversion to SN-38 for activity [2]. SN-38 itself has negligible oral bioavailability due to extensive first-pass metabolism and poor aqueous solubility, precluding its use as an oral agent [3]. F10 thus uniquely combines direct pharmacological activity with measurable oral absorption in the camptothecin class.

Oral Bioavailability
Cross-study comparable
F10: 22.4% oral bioavailability (mice)
Irinotecan: ~21–25%; SN-38: not orally bioavailable as single agent
Supports oral route without prodrug activation requirement
Direct inhibitor; eliminates metabolic activation variable in PK modeling
Oral bioavailability Pharmacokinetics Route of administration

In Vitro Nanomolar Cytotoxicity

F10 inhibited cancer cell growth with IC50 values of 0.002 μM (Raji, B-cell lymphoma), 0.003 μM (HCT116, colorectal carcinoma), 0.011 μM (A549, lung adenocarcinoma), and 0.081 μM (LoVo, colorectal adenocarcinoma) as measured by MTT assay after 72 hours [1][2]. For cross-study context, SN-38 has reported IC50 values of 0.0033 μM (3.3 nM) against HCT116 and 0.020 μM (20 nM) against LoVo under comparable MTT-based cytotoxicity assay conditions . F10 thus exhibits sub-nanomolar to low nanomolar potency that is in the same order of magnitude as, and on HCT116 cells numerically comparable to, the clinically validated SN-38 . Notably, F10 also demonstrated activity against COLO 205 (IC50 0.096 μM) and HeLa (IC50 0.125 μM) cells, indicating a broad cytotoxicity profile across tissue origins [2].

Cell-based Cytotoxicity
Cross-study comparable
F10 IC50: Raji 0.002 µM, HCT116 0.003 µM, A549 0.011 µM, LoVo 0.081 µM
SN-38 IC50: HCT116 0.0033 µM, LoVo 0.020 µM (from separate studies)
Supports topoisomerase I target engagement across multiple cell lineages
MTT assay, 72 h; cross-study comparison requires assay condition review
Cytotoxicity IC50 MTT assay Cancer cell lines

In Vivo Xenograft Tumor Suppression

Oral administration of F10 remarkably suppressed HCT116-xenograft tumor growth in a nude-mice model at dosages of 0.5, 2.0, and 8.0 mg/kg [1]. In a separate model, intraperitoneal administration of F10 completely inhibited Raji-xenograft tumor growth in an established NPG mouse model at 2.0 and 4.0 mg/kg [1]. These in vivo efficacy data are reported without direct head-to-head comparison against SN-38 or irinotecan in the same xenograft model within the primary publication. However, the ability to achieve tumor suppression via the oral route at low mg/kg doses distinguishes F10 from SN-38, which is not suitable for oral administration, and from irinotecan, which requires prodrug activation [2].

In Vivo Xenograft Response
Supporting evidence
Oral 0.5–8 mg/kg suppressed HCT116; IP 2–4 mg/kg inhibited Raji
Supports in vivo model-response context; direct comparator data not available
Colorectal and lymphoma xenografts; model-to-model response may vary
Xenograft Tumor growth inhibition In vivo efficacy Colorectal cancer Lymphoma

10-Position Structural Modification

F10 was designed by attaching a saturated carbon ring hydrophobic moiety to the 10-position of the camptothecin scaffold, yielding the specific structure 7-ethyl-10-(2-oxo-2-(piperidin-1-yl)ethoxy)camptothecin [1]. Among ten newly synthesized camptothecin derivatives (F1–F10) evaluated in the same study, F10 was identified as the most promising compound based on integrated in vitro and in vivo activity screening [1]. Molecular docking revealed that F10 can productively interact with the topoisomerase I-DNA complex [1]. This 10-position modification strategy was explicitly identified by the authors as a favorable approach for camptothecin optimization, distinguishing F10 from 7-position or 9-position modifications employed in other camptothecin analogs [1]. A closely related analog, B7 (7-ethyl-10-(2-oxo-2-(4-methylpiperidin-1-yl)ethoxy)camptothecin), which differs by a single methyl group on the piperidine ring, was reported separately to have a lower solubility (5.73 μg/mL in water) than F10, illustrating the sensitivity of physicochemical properties to subtle structural variations at this position [2].

10-Position SAR
Class-level inference
F10: piperidin-1-yl ethoxy; solubility 9.86 µg/mL (pH 4.5)
Analog B7: 4-methylpiperidin-1-yl ethoxy; solubility 5.73 µg/mL; Camptothecin: ~2.5 µg/mL
Supports 10-position modification strategy for oral bioavailability research
Solubility sensitivity to piperidine substitution; molecular docking with Top1-DNA complex
Structure-activity relationship Camptothecin modification Molecular docking Drug design

F10 Application Scenarios


Oral Oncology with Direct Topoisomerase I Inhibition

F10 is particularly suited for in vivo oncology studies where oral gavage is the preferred or required route of administration and where the confounding effects of prodrug metabolism must be avoided. With 22.4% oral bioavailability and direct Topoisomerase I inhibitory activity [1], F10 eliminates the need to account for variable carboxylesterase-mediated activation that complicates irinotecan-based protocols. This makes F10 an appropriate tool compound for PK/PD studies where the relationship between plasma concentration and target engagement must be modeled without the intermediate step of prodrug conversion. The oral efficacy demonstrated at doses as low as 0.5 mg/kg in the HCT116 colorectal xenograft model [1] provides a starting reference for dose-ranging studies.

Hematologic Xenograft Models with Reduced Toxicity

The 2-fold higher minimum lethal dose of F10 (80 mg/kg) compared to SN-38 (40 mg/kg) by intravenous administration [1] supports the use of F10 in preclinical models where systemic toxicity is a limiting factor—particularly in hematologic malignancy models such as the Raji B-cell lymphoma xenograft, where F10 achieved complete tumor growth inhibition at 2.0 and 4.0 mg/kg by intraperitoneal administration [1]. Researchers using immunocompromised mouse strains (e.g., NPG/NSG) that are especially sensitive to chemotherapeutic toxicity may benefit from F10's wider therapeutic margin.

10-Position SAR Studies

F10 serves as a key reference compound for SAR investigations centered on 10-position camptothecin modifications. The Fan et al. (2020) study synthesized and screened ten derivatives (F1–F10) from 10-HCPT or SN-38 precursors, with F10 emerging as the most promising candidate [1]. Its defined structure—7-ethyl-10-(2-oxo-2-(piperidin-1-yl)ethoxy)camptothecin—and the comparative solubility data against the closely related analog B7 (F10: 9.86 μg/mL vs. B7: 5.73 μg/mL) [2] provide a quantitative benchmark for medicinal chemistry programs exploring piperidine-ring modifications at the 10-position to balance potency, solubility, and oral bioavailability.

Comparative Topoisomerase I Inhibitor Screening

F10 is a valuable inclusion in comparative screening panels of Topoisomerase I inhibitors alongside SN-38, irinotecan, topotecan, and camptothecin. Its IC50 values against a panel of human cancer cell lines—Raji (0.002 μM), HCT116 (0.003 μM), A549 (0.011 μM), LoVo (0.081 μM), COLO 205 (0.096 μM), and HeLa (0.125 μM) as measured by MTT assay at 72 hours [1][3]—provide a multi-cell-line potency fingerprint that can be used to contextualize the activity of novel Topoisomerase I inhibitors. The availability of F10's potency data across both solid tumor (colorectal, lung, cervical) and hematologic (B-cell lymphoma) lineages facilitates cross-tissue-type comparator analysis.

Application
Selection Property
Validation Focus
Oral oncology research
Direct topoisomerase I inhibitor; oral absorption context
Oral route PK/PD modeling; target engagement without prodrug activation
Hematologic xenograft studies
Reported higher tolerated dose vs SN-38; direct inhibitor activity
Dose-response in immunocompromised models; systemic toxicity endpoint monitoring
10-Position camptothecin SAR
10-Position substitution profile; solubility comparison context
Structure-activity relationship verification; oral bioavailability optimization
Topoisomerase I inhibitor panels
Multi-lineage cell-based activity profile; cross-study comparator context
Cross-tissue-type target engagement comparison; reference inhibitor benchmarking

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